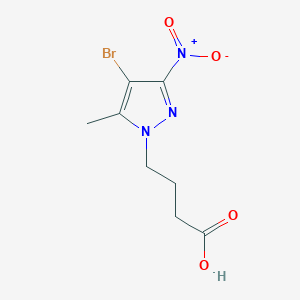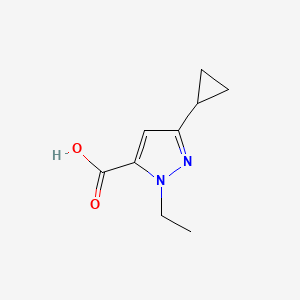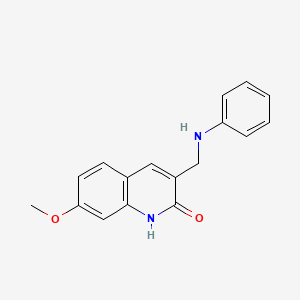
3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one" is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for their therapeutic properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One approach is the tandem addition-cyclisation reaction of 3-methoxyphthalide anions to 3,4-dihydroisoquinolines, which affords spiro-substituted protoberberines . Another method involves a three-component reaction of quinoline N-oxides, aryldiazonium salts, and acetonitrile under microwave irradiation, which yields 2-anilinoquinolines . Additionally, a base-catalyzed tandem cyclization process can be used to synthesize 3,4-dihydroisoquinolin-2(1H)-one derivatives, which are key structures in many natural products . Ruthenium-catalyzed synthesis is also reported, where substituted quinolines are obtained from anilines and 1,3-diols .
Molecular Structure Analysis
Vibrational spectroscopic investigations, such as FT-IR and FT-Raman, can be used to analyze the molecular structure of quinoline derivatives. Ab initio (HF) and DFT (B3LYP) calculations can provide insights into molecular geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities . These computational methods help in understanding the molecular structure and predicting the physical properties of the compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions due to their reactive sites. The synthesis methods mentioned above involve the formation of new C-N bonds and cyclization reactions that are crucial for constructing the quinoline core . The position of substituents on the quinoline ring is crucial for the chemical reactivity and biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as "3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one," are influenced by their molecular structure. The presence of substituents like methoxy groups can affect the compound's solubility, boiling point, melting point, and stability. The antiproliferative evaluation of certain quinoline derivatives has shown that the position and nature of substituents significantly impact their biological activity, with some compounds exhibiting potent activity against solid cancer cells .
properties
IUPAC Name |
3-(anilinomethyl)-7-methoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-8-7-12-9-13(17(20)19-16(12)10-15)11-18-14-5-3-2-4-6-14/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIISNZVHWGNMMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

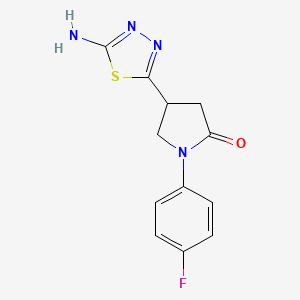
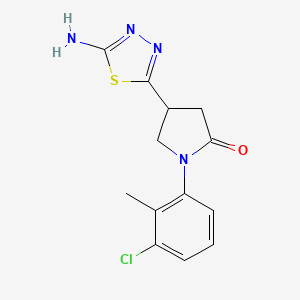
acetic acid](/img/structure/B1293987.png)
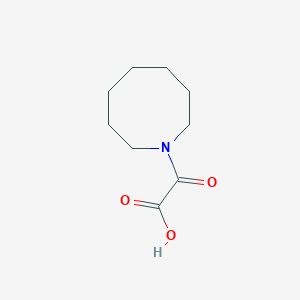
![4-[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1293990.png)
![3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid](/img/structure/B1293992.png)
![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1293993.png)
![2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid](/img/structure/B1293996.png)
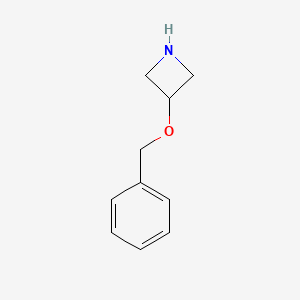
![4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1294000.png)
![5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1294002.png)
![3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid](/img/structure/B1294003.png)
